molecular formula C6H15NO B1316955 3-[Ethyl(methyl)amino]propan-1-ol CAS No. 49642-03-7

3-[Ethyl(methyl)amino]propan-1-ol

Cat. No.: B1316955
CAS No.: 49642-03-7
M. Wt: 117.19 g/mol
InChI Key: TZVYDYIDLQCRHV-UHFFFAOYSA-N
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Description

3-[Ethyl(methyl)amino]propan-1-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[ethyl(methyl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-7(2)5-4-6-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVYDYIDLQCRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560338
Record name 3-[Ethyl(methyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49642-03-7
Record name 3-[Ethyl(methyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-[Ethyl(methyl)amino]propan-1-ol CAS number 49642-03-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[Ethyl(methyl)amino]propan-1-ol (CAS 49642-03-7): Properties, Synthesis, and Applications in Pharmaceutical Research

Executive Summary

This compound is a bifunctional organic molecule featuring a tertiary amine and a primary alcohol. This structural arrangement, specifically the 1,3-amino alcohol motif, makes it a valuable and versatile building block in synthetic organic chemistry. While not a household name, its structural analogues are critical intermediates in the synthesis of major pharmaceutical agents, particularly selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine and serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine.[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthetic protocol, its applications in drug development, and essential safety and handling information for researchers and scientists.

Molecular Overview and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its effective application in research and development. This compound is a relatively simple molecule, yet its properties dictate its reactivity, solubility, and handling requirements.

Chemical Identity and Structural Descriptors

The molecule's structure consists of a three-carbon propane chain functionalized with a hydroxyl group at position 1 and an ethyl(methyl)amino group at position 3.

DescriptorValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 49642-03-7PubChem[4]
Molecular Formula C₆H₁₅NOPubChem[4]
Molecular Weight 117.19 g/mol PubChem[4]
Canonical SMILES CCN(C)CCCOPubChem[4]
InChI InChI=1S/C6H15NO/c1-3-7(2)5-4-6-8/h8H,3-6H2,1-2H3PubChem[4]
InChIKey TZVYDYIDLQCRHV-UHFFFAOYSA-NPubChem[4]
Physicochemical Data

The physical properties of the compound are summarized below. These values, compiled from various chemical databases and estimation software, provide critical parameters for experimental design, such as solvent selection and reaction temperature.

PropertyValueSource(s)
Appearance Clear, colorless to light yellow liquidGeneric for similar compounds
Boiling Point 176.9 °C at 760 mmHgChemSrc[5]
Density 0.885 g/cm³ChemSrc[5]
Flash Point 51.5 °C - 61.9 °CChemSrc, Chemchart[5][6]
Water Solubility High (miscible)Chemchart (estimated)[6]
LogP 0.32ChemSrc[5]
Refractive Index 1.443ChemSrc[5]

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a nucleophilic substitution reaction. This approach is favored for its high atom economy, straightforward execution, and the commercial availability of the requisite starting materials.

Retrosynthetic Analysis and Strategy Rationale

The most logical disconnection for this target molecule is at the C-N bond. This retrosynthetic approach identifies N-ethylmethylamine as the nucleophile and a 3-halopropanol derivative, such as 3-chloro-1-propanol, as the electrophile. This strategy is robust and avoids the multiple steps or harsh reducing agents that might be required for alternative routes, such as the reduction of an aminoketone.[1][7]

The chosen forward synthesis involves the alkylation of N-ethylmethylamine with 3-chloro-1-propanol. The causality for this choice rests on the high nucleophilicity of the secondary amine and the presence of a good leaving group (chloride) on the propyl chain. A base is included to neutralize the HCl generated in situ, driving the reaction to completion.

Recommended Synthetic Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.

Materials:

  • N-Ethylmethylamine (CAS 624-78-2)[8]

  • 3-Chloro-1-propanol (CAS 627-30-5)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-ethylmethylamine (5.91 g, 100 mmol, 1.0 eq), anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq), and 100 mL of anhydrous acetonitrile.

  • Addition of Electrophile: While stirring the suspension, add 3-chloro-1-propanol (9.45 g, 100 mmol, 1.0 eq) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. The progress can be monitored by TLC or GC-MS by observing the disappearance of the starting materials.

  • Work-up - Quenching and Extraction: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Liquid-Liquid Extraction: Resuspend the oily residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification: The crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic and purification process.

Synthesis_Workflow cluster_reactants Starting Materials cluster_workup Work-up & Purification Reactant1 N-Ethylmethylamine Reaction Alkylation Reaction (Acetonitrile, Reflux) Reactant1->Reaction Reactant2 3-Chloro-1-propanol Reactant2->Reaction Base K₂CO₃ Base->Reaction Filtration Filtration Reaction->Filtration Concentration1 Solvent Evaporation Filtration->Concentration1 Extraction Liquid-Liquid Extraction Concentration1->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration2 Final Concentration Drying->Concentration2 Purification Vacuum Distillation Concentration2->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Core Applications and Research Context

The primary value of this compound lies in its utility as a molecular scaffold in medicinal chemistry. Its structural features are directly relevant to the development of neurologically active compounds.

Role as a Pharmaceutical Intermediate

The 1,3-amino alcohol framework is a privileged scaffold in pharmacology. It is a key structural component in many drugs that target the central nervous system. For instance, the antidepressant drug Duloxetine features a (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol core.[2][9] Similarly, Fluoxetine (Prozac™) is synthesized from a 3-(methylamino)-1-phenyl-1-propanol intermediate.[1]

This compound serves as a direct analogue to these intermediates. Drug development professionals can use it to:

  • Synthesize Novel Analogues: By replacing the phenyl or thienyl group of existing drug scaffolds with other aromatic or heterocyclic systems, researchers can create new chemical entities (NCEs) for screening.

  • Structure-Activity Relationship (SAR) Studies: The ethyl group on the nitrogen, compared to the methyl group in the aforementioned intermediates, allows for probing the steric and electronic requirements of the target receptor's binding pocket. This helps in optimizing drug potency and selectivity.

Conceptual Role in Neurotransmitter Reuptake Inhibition

The diagram below conceptualizes how a hypothetical drug derived from the this compound scaffold might function as a serotonin reuptake inhibitor, a mechanism shared by drugs like Fluoxetine.

Mechanism_of_Action cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Serotonin_Cleft Serotonin Presynaptic->Serotonin_Cleft Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_Vesicle Vesicles with Serotonin Serotonin_Vesicle->Presynaptic Release Serotonin_Cleft->SERT Reuptake Receptor 5-HT Receptor Serotonin_Cleft->Receptor Binding & Signal Receptor->Postsynaptic Drug Hypothetical Drug (Derived from Scaffold) Drug->SERT Inhibition

Caption: Conceptual inhibition of serotonin reuptake by a derived drug.

Handling, Safety, and Toxicology

No specific safety data sheet (SDS) is widely available for this compound. Therefore, a conservative approach must be taken, assuming it shares the hazard profile of its closest structural analogues, such as 3-methylamino-1-propanol and 3-dimethylamino-1-propanol.[10][11]

Hazard Assessment Based on Analogues

The following is a summary of expected hazards. This information is for guidance and a full risk assessment should be performed before handling.

Hazard ClassClassificationNotes
Acute Toxicity, Oral Category 4Harmful if swallowed.[11]
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage.[10][11]
Serious Eye Damage Category 1Causes serious eye damage.[10][11]
STOT - Single Exposure Category 3May cause respiratory irritation.[11]
Flammable Liquids Category 3Flammable liquid and vapor.[11]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Do not breathe vapors or mists.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.[10] The area should be designated for corrosive materials.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention, as ingestion can cause severe damage and perforation of tissues.[10]

Conclusion

This compound (CAS 49642-03-7) is a functionally rich building block with significant potential in the field of drug discovery and development. Its straightforward synthesis and structural similarity to key pharmaceutical intermediates make it an attractive tool for medicinal chemists exploring new therapeutics, particularly those targeting the central nervous system. While its direct applications are specialized, its role as a scaffold for generating novel molecular architectures underscores its importance. Proper understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research setting.

References

  • ResearchGate. (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available from: [Link]

  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • PubChem. 3-(Ethyl(methyl)amino)propan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • Chemsrc. This compound | CAS#:49642-03-7. Available from: [Link]

  • Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Chemchart. This compound (49642-03-7). Available from: [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available from: [Link]

  • Smith, J. D. (1987). Use of 3-aminopropanol as an ethanolamine analogue in the study of phospholipid metabolism in Tetrahymena. National Center for Biotechnology Information. Available from: [Link]

  • Chemsrc. Ethylmethylamine | CAS#:624-78-2. Available from: [Link]

  • Google Patents. (2006). US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.

Sources

An In-depth Technical Guide to the Boiling Point of 3-[Ethyl(methyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the boiling point of 3-[Ethyl(methyl)amino]propan-1-ol (CAS No: 49642-03-7), a key physical property essential for its application in research and development, particularly in the fields of chemical synthesis and drug development. This document elucidates the theoretical underpinnings that determine its boiling point, offers a detailed experimental protocol for its verification, and presents a comparative analysis with structurally related molecules. The aim is to equip researchers, scientists, and drug development professionals with both the foundational knowledge and practical methodologies pertinent to this compound's thermal behavior.

Introduction: Understanding the Significance of Boiling Point

This compound is a bifunctional organic molecule containing both a tertiary amine and a primary alcohol functional group. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The boiling point of a substance is the temperature at which its vapor pressure equals the external pressure, leading to the transition from a liquid to a gas phase.[1] For professionals in chemical and pharmaceutical sciences, an accurate understanding of a compound's boiling point is not merely academic; it is a cornerstone of practical application. This parameter is critical for:

  • Purification: Techniques such as distillation, which are fundamental for isolating a compound to the high purity required for pharmaceutical applications, rely on differences in boiling points between the desired compound and impurities.[2]

  • Reaction Condition Optimization: Many chemical reactions are temperature-sensitive. Knowing the boiling point helps in selecting appropriate solvents and setting reaction temperatures to avoid unintended vaporization of reactants or products.

  • Safety and Handling: The boiling point, in conjunction with flash point, informs the safe handling and storage protocols required to prevent accidental fires or pressure buildup in sealed containers.

  • Process Scale-up: In transitioning a synthesis from a laboratory to a pilot or industrial scale, precise boiling point data is indispensable for designing and engineering the appropriate equipment and process controls.

The experimentally determined boiling point of this compound is 176.9°C at 760 mmHg . This guide will delve into the molecular characteristics that result in this specific thermal property.

Theoretical Principles Governing Boiling Point

The boiling point of an organic molecule is dictated by the strength of its intermolecular forces (IMFs), which are the attractive forces between neighboring molecules. The primary factors influencing these forces for this compound are its molecular weight, structure, and the functional groups it possesses.[3]

Intermolecular Forces at Play

The hierarchy of intermolecular forces, from strongest to weakest, is generally considered to be ionic interactions, hydrogen bonding, dipole-dipole interactions, and Van der Waals dispersion forces. For this compound, the following forces are most relevant:

  • Hydrogen Bonding: This is the most significant intermolecular force for this molecule and the primary contributor to its relatively high boiling point. The presence of the hydroxyl (-OH) group allows molecules of this compound to act as hydrogen bond donors and acceptors. The oxygen atom's high electronegativity creates a strong dipole, enabling robust hydrogen bonds with neighboring molecules. This strong attraction requires a substantial amount of thermal energy to overcome, thus elevating the boiling point.[4] Alcohols generally exhibit higher boiling points than amines of similar molecular weight because the O-H bond is more polar than the N-H bond, leading to stronger hydrogen bonds.[5][6] Although this specific molecule has a tertiary amine (which cannot donate a hydrogen bond), the hydroxyl group's capability dominates.

  • Dipole-Dipole Interactions: The polar C-O and C-N bonds within the molecule create a net molecular dipole. These permanent dipoles lead to electrostatic attractions between adjacent molecules, further contributing to the energy required for boiling.

  • Van der Waals Dispersion Forces: These forces, present in all molecules, arise from temporary fluctuations in electron distribution. The strength of these forces increases with the size and surface area of the molecule.[7] With a molecular formula of C6H15NO, this compound has a sufficiently large surface area for these forces to be a contributing factor to its boiling point.

Structural and Comparative Analysis

To contextualize the boiling point of this compound, it is instructive to compare it with structurally analogous compounds. This comparison highlights the specific contributions of the hydroxyl group and the nature of the amine substitution.

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Intermolecular Forces
This compound CCN(C)CCCO117.19176.9 Hydrogen Bonding (strong), Dipole-Dipole, Van der Waals
3-Amino-1-propanolHOCH₂CH₂CH₂NH₂75.11187-188[8]Hydrogen Bonding (very strong, from both -OH and -NH₂), Dipole-Dipole, Van der Waals
3-(Dimethylamino)-1-propanol(CH₃)₂NCH₂CH₂CH₂OH103.16163-164[9]Hydrogen Bonding (strong, from -OH), Dipole-Dipole, Van der Waals
3-(Diethylamino)-1-propanol(C₂H₅)₂NCH₂CH₂CH₂OH131.2281-83 (at 15 mmHg)[10]Hydrogen Bonding (strong, from -OH), Dipole-Dipole, Van der Waals
N-Ethyl-N-methylpropylamineCH₃CH₂N(CH₃)CH₂CH₂CH₃101.19Not AvailableDipole-Dipole, Van der Waals (No H-Bonding)

Data sourced from publicly available chemical databases.

From this comparison, several key insights emerge:

  • Impact of the Hydroxyl Group: The presence of the -OH group is paramount. A comparable tertiary amine without this group, N-Ethyl-N-methylpropylamine, would be expected to have a significantly lower boiling point due to the absence of hydrogen bonding.

  • Effect of N-Substitution: 3-Amino-1-propanol, with its primary amine, can participate in hydrogen bonding through both its -NH₂ and -OH groups, resulting in a very high boiling point despite its lower molecular weight.[11] When the amine is substituted, as in the target molecule and its dimethyl and diethyl analogs, this N-H hydrogen bonding is eliminated. The boiling point of this compound (176.9°C) is higher than that of 3-(Dimethylamino)-1-propanol (163-164°C), which can be attributed to its slightly higher molecular weight, leading to stronger Van der Waals forces.

Experimental Protocol for Boiling Point Determination

The boiling point of a liquid can be determined with high accuracy using standard laboratory techniques. Simple distillation is a robust method for this purpose, especially for a pure substance.[2][12]

Methodology: Simple Distillation

This protocol describes the determination of the boiling point of this compound at atmospheric pressure.

Materials and Equipment:

  • Round-bottom flask (50 mL)

  • Heating mantle or oil bath

  • Clamps and stand

  • Distillation head (still head)

  • Thermometer (-10 to 200°C range) and adapter

  • Liebig condenser

  • Receiving flask (e.g., Erlenmeyer flask)

  • Boiling chips

  • Tubing for condenser water

  • Sample of this compound

Procedure:

  • Apparatus Assembly:

    • Securely clamp a 50 mL round-bottom flask over the heating mantle.

    • Add approximately 15-20 mL of this compound to the flask, followed by 2-3 boiling chips to ensure smooth boiling.

    • Fit the distillation head into the neck of the flask. Ensure all glass joints are snug.

    • Insert the thermometer into the adapter and place it in the top opening of the distillation head. Crucially, the top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

    • Attach the Liebig condenser to the side-arm of the distillation head and secure it with a clamp.

    • Connect the lower water inlet of the condenser to a cold water tap using tubing. Run another piece of tubing from the upper water outlet to a sink.

    • Place the receiving flask at the outlet of the condenser to collect the distillate.

  • Distillation Process:

    • Turn on the cooling water to the condenser, ensuring a gentle, steady flow.[13]

    • Begin heating the sample in the round-bottom flask. Increase the temperature gradually.

    • Observe the liquid. As it approaches its boiling point, a ring of condensing vapor will rise up the flask.

    • The temperature on the thermometer will rise and then stabilize as the vapor envelops the thermometer bulb. Record this stable temperature as the boiling point. This is the temperature at which both liquid and vapor are in equilibrium.

    • Maintain a steady distillation rate of approximately one drop of distillate per second.[13]

    • Continue to record the temperature until a small amount of the liquid has been collected or until the temperature begins to drop, indicating that the distillation of the main component is complete. Never distill to dryness. [13]

  • Shutdown:

    • Turn off the heating source and allow the apparatus to cool completely before disassembling.

Visual Workflow of Simple Distillation

Distillation_Setup cluster_heating Heating Stage cluster_vaporization Vaporization & Measurement cluster_condensation Condensation Stage cluster_collection Collection Stage flask Round-bottom Flask (Sample + Boiling Chips) still_head Distillation Head flask->still_head Vapor Rises heat Heating Mantle heat->flask Gradual Heating thermometer Thermometer (Bulb at side-arm level) condenser Liebig Condenser still_head->condenser Vapor Enters water_out Water Out condenser->water_out receiver Receiving Flask condenser->receiver Distillate Collects water_in Water In water_in->condenser

Caption: Experimental workflow for simple distillation to determine boiling point.

Summary of Physicochemical Data

For ease of reference, the key physicochemical properties of this compound are summarized below.

PropertyValueSource
Boiling Point 176.9°C (at 760 mmHg) ChemSrc
Molecular Formula C₆H₁₅NOPubChem
Molecular Weight 117.19 g/mol PubChem
Density 0.885 g/cm³ChemSrc
Flash Point 51.5°CChemSrc
CAS Number 49642-03-7PubChem

Conclusion

The boiling point of this compound is a defining physical characteristic, determined primarily by the strong intermolecular hydrogen bonds afforded by its hydroxyl group. With a value of 176.9°C at standard pressure, this property is a critical parameter for its purification, synthesis, and safe handling in research and industrial settings. The comparative analysis with related amino alcohols underscores the predictable and rational influence of molecular structure—specifically the presence of hydrogen-bond-donating groups and overall molecular weight—on boiling point. The provided experimental protocol for simple distillation offers a reliable and self-validating method for verifying this important physical constant.

References

  • BYJU'S. (n.d.). Boiling Points of Functional Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Hydrogen bonding in alcohols vs amines. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Simple Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Master Organic Chemistry. (2010). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental. (2021). Retrieved from [Link]

  • Mike Sugiyama Jones (MSJ Chem). (2020). S3.2.4 Factors that affect the boiling points of organic compounds [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.2C: Step-by-Step Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.11: Physical Properties of Amines. Retrieved from [Link]

  • Lumen Learning. (n.d.). 15.12 Physical Properties of Amines. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). What is the Distillation Process?. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • Professor Dave Explains. (2022). Simple Distillation [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-(dimethylamino)- (CAS 3179-63-3). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Retrieved from [Link]

  • Student Academic Success Services. (n.d.). Properties and Trends of Organic Compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]

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  • The Good Scents Company. (n.d.). 3-amino-1-propanol. Retrieved from [Link]

Sources

safety and handling of 3-[Ethyl(methyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-[Ethyl(methyl)amino]propan-1-ol

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound (CAS: 49642-03-7). It is intended for researchers, scientists, and drug development professionals who may work with this compound.

A Note on Data Availability: Publicly available, peer-reviewed toxicological and comprehensive safety data for this compound is limited. Therefore, this guide has been constructed by integrating its known physical and chemical properties with safety protocols extrapolated from structurally similar amino alcohols, such as 3-Methylamino-1-propanol and 3-Amino-1-propanol. This approach provides a robust safety framework based on chemical class effects, a standard practice in chemical safety assessment for novel or less-studied compounds.

Chemical Identity and Physical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is a bifunctional molecule, containing both a tertiary amine and a primary alcohol. This structure dictates its physical behavior and chemical reactivity. The amine group imparts a basic character and potential for corrosivity, while the propanol chain influences its solvency and combustibility.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 49642-03-7 [1]
Molecular Formula C₆H₁₅NO [1][2]
Molecular Weight 117.19 g/mol [1][3]
Appearance Liquid (inferred from properties) [4]
Boiling Point 176.9 °C at 760 mmHg [2][3]
Density 0.885 g/cm³ [2][3]
Flash Point 51.5 °C [2][3]
Water Solubility Estimated at >100,000 mg/L (Highly Soluble) [5]

| Synonyms | 3-(N-ethyl-N-methylamino)propanol, N-Ethyl-N-methyl-3-aminopropanol |[1] |

The flash point of 51.5 °C indicates that this substance is a combustible liquid. It does not require a flammable cabinet for storage but must be kept away from ignition sources, particularly during heating or aerosolization.

Hazard Identification and Classification

While a specific GHS classification for this compound is not consistently available, a hazard assessment based on its functional groups and data from analogous compounds is critical for establishing safe handling procedures.

  • Corrosivity: Structurally similar amino alcohols like 3-Methylamino-1-propanol are classified as corrosive, causing severe skin burns and eye damage.[4] The tertiary amine group in the target molecule is basic and can cause similar corrosive effects upon contact with skin, eyes, and mucous membranes.

  • Toxicity: 3-Methylamino-1-propanol is also classified as harmful if swallowed (Acute Toxicity 4, Oral).[4] It is prudent to assume a similar level of oral toxicity for this compound. Ingestion may cause severe irritation and potential perforation of the gastrointestinal tract.[6]

  • Inhalation: Vapors may cause irritation to the respiratory tract.[7] While specific data is unavailable, high concentrations of vapors, especially if heated, could lead to symptoms like headache, dizziness, and nausea.[8]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate Personal Protective Equipment (PPE). The causality is clear: prevent all routes of exposure—dermal, ocular, and inhalation.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3] For procedures with a risk of aerosol or vapor generation (e.g., heating, sonicating, vortexing), a certified chemical fume hood is mandatory.[6]

  • Safety Stations: Ensure immediate access to an emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific, anticipated hazards of the chemical.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Field Insights
Eye/Face Tightly fitting safety goggles with side-shields or a full-face shield.[9][10] Standard safety glasses are insufficient. The potential for severe eye damage necessitates a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant splash risk.[10]
Skin/Hand Nitrile or Butyl rubber gloves. Lab coat. Choose gloves with a sufficient breakthrough time for amino alcohols. Always inspect gloves for tears or pinholes before use. A lab coat should be worn and kept buttoned to protect underlying clothing and skin.[10]

| Respiratory | Not typically required for small-scale use in a fume hood. | If engineering controls are not available or during a large spill, a full-face respirator with an appropriate organic vapor/amine cartridge (e.g., Type ABEK) is necessary.[11] |

Safe Handling and Storage Protocols

General Handling Workflow

The following workflow is a self-validating system. Each step is designed to minimize risk and provide a checkpoint before proceeding.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Assemble All Materials prep_hood->prep_materials handle_aliquot Aliquot Chemical in Hood prep_materials->handle_aliquot Proceed to handling handle_cap Securely Cap Primary Container handle_aliquot->handle_cap handle_exp Perform Experiment handle_cap->handle_exp clean_decontaminate Decontaminate Work Area handle_exp->clean_decontaminate Experiment complete clean_waste Dispose of Waste Properly clean_decontaminate->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Figure 1: General Laboratory Handling Workflow.

Protocol for Safe Handling:

  • Preparation: Before handling, ensure all required PPE is correctly worn and that the chemical fume hood is operational.

  • Dispensing: Conduct all transfers and dispensing of the chemical inside the fume hood to contain any vapors.

  • Avoidance of Contamination: Use clean, compatible glassware or plasticware. Avoid contact with strong oxidizing agents, acids, and acid chlorides, as these can lead to vigorous or exothermic reactions.

  • Heating: If heating is required, use a controlled heating mantle or water bath. Avoid open flames.[6]

  • Post-Handling: After use, securely seal the container. Decontaminate the work surface and any equipment used.

Storage
  • Container: Store in the original, tightly sealed container.[6]

  • Location: Keep in a cool, dry, and well-ventilated area.[3] Store in a cabinet designated for corrosive materials.

  • Incompatibilities: Segregate from strong acids, oxidizing agents, and sources of ignition.[6]

Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures

The immediate goal is to remove the chemical from the affected area and seek medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9][12] Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately.[13] Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or burns develop.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, trained personnel may administer oxygen.[12] If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. The corrosive nature of the substance means that inducing vomiting can cause further damage to the esophagus.[8]

Accidental Release Measures

The response to a spill must be systematic to ensure the safety of personnel and the environment.

G spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Location evacuate->assess small_spill Small Spill (<100 mL, Contained in Hood) assess->small_spill Small large_spill Large Spill (>100 mL or Outside Hood) assess->large_spill Large ppe_check Don Appropriate PPE (incl. respirator if needed) small_spill->ppe_check call_ehs Call Emergency Personnel / EHS large_spill->call_ehs contain Contain Spill with Inert Absorbent Material (e.g., vermiculite, sand) ppe_check->contain collect Collect & Place in Sealed Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Figure 2: Decision Workflow for Spill Response.

Protocol for Spill Cleanup (Small, in-hood):

  • Ensure Ventilation: Keep the spill contained within the fume hood.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or cat litter.[6]

  • Collect: Carefully scoop the absorbed material into a designated, sealable waste container.

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose: Label the waste container and dispose of it according to institutional and local regulations.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9] A water spray can be used to cool fire-exposed containers.

  • Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Hazards from Combustion: Thermal decomposition can produce irritating gases and vapors, including oxides of carbon and nitrogen.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

Chemical waste must be managed to ensure safety and environmental protection.

  • Product: Dispose of unused material as hazardous chemical waste. Do not pour down the drain.[9] The material may be sent to a licensed chemical destruction plant.

  • Contaminated Packaging: Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse before disposal.[9]

Adherence to these guidelines is paramount for the safe use of this compound in a research and development setting.

References

  • Chemsrc. (2025). This compound | CAS#:49642-03-7. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Ethyl(methyl)amino)propan-1-ol. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (49642-03-7). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 3-DIETHYLAMINO PROPYLAMINE. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Lee, S. J., et al. (2020). Evaluation of 1-Propanol Toxicity in B6C3F1 Mice via Repeated Inhalation over 28 and 90 Days. PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for Enantioselective Synthesis Using 3-[Ethyl(methyl)amino]propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 3-[Ethyl(methyl)amino]propan-1-ol and its derivatives as versatile chiral synthons in modern enantioselective synthesis. Aimed at researchers, medicinal chemists, and process development scientists, this document elucidates the core principles, mechanisms of stereocontrol, and practical, field-proven protocols for leveraging these powerful molecules. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established stereochemical theory.

Foundational Principles: The Versatility of a 1,3-Amino Alcohol Scaffold

Enantiomerically pure amino alcohols are indispensable building blocks in the pharmaceutical and fine chemical industries.[1] Their value lies in the strategic placement of both a nucleophilic/basic amino group and a hydroxyl group, which can serve as a handle for temporary covalent attachment or as a coordinating group in catalysis. The this compound scaffold is particularly noteworthy. When resolved into a single enantiomer, it offers a robust platform for asymmetric control in three primary modes of action:

  • As a Chiral Auxiliary: The amino alcohol is temporarily and covalently attached to a prochiral substrate. Its inherent stereochemistry directs subsequent reactions, such as alkylations or aldol additions, to occur on one face of the molecule, leading to a diastereomerically enriched product. The auxiliary is then cleaved and can be recovered.[2][3]

  • As a Chiral Ligand: The amino and hydroxyl groups can act as a bidentate ligand, coordinating to a metal center (e.g., Copper, Zinc, Iridium).[4] This creates a chiral Lewis acid catalyst where the steric and electronic environment around the metal dictates the stereochemical outcome of reactions like additions, reductions, or cycloadditions.

  • As an Organocatalyst: While less common for this specific scaffold, the bifunctional nature of amino alcohols allows them to potentially act as organocatalysts, activating substrates through hydrogen bonding and/or the formation of transient chiral intermediates like iminium ions.

The following sections will provide detailed application notes and protocols for the most prominent uses of this scaffold.

General Workflow for Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and predictable strategy for introducing chirality. The process involves three distinct stages: attachment of the auxiliary, diastereoselective transformation, and cleavage of the auxiliary. This workflow ensures that the final product is enantiomerically pure and the often-valuable auxiliary can be recycled.[2]

G sub Prochiral Substrate (e.g., Carboxylic Acid Derivative) intermediate Substrate-Auxiliary Adduct (Diastereomerically Pure) sub->intermediate 1. Attachment aux Chiral Auxiliary (R*)-3-[Et(Me)N]CH2CH2OH aux->intermediate product_diastereomer Diastereomeric Product Mixture (Major and Minor) intermediate->product_diastereomer 2. Diastereoselective      Reaction reagent Reagent + Conditions reagent->product_diastereomer separation Purification (Chromatography/Crystallization) product_diastereomer->separation pure_diastereomer Single Diastereomer separation->pure_diastereomer cleavage Auxiliary Cleavage pure_diastereomer->cleavage 3. Cleavage final_product Enantiomerically Pure Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Application Note 1: Diastereoselective Alkylation via an Oxazolidinone Auxiliary

One of the most powerful applications of amino alcohol-derived auxiliaries is in the asymmetric alkylation of enolates.[5] By converting the this compound into a rigid oxazolidinone ring system, we can create a highly predictable platform for stereocontrol.

Principle of Stereocontrol: The chiral amino alcohol is first cyclized to form an oxazolidinone, which is then acylated. Deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a lithium or sodium enolate. The metal cation chelates to both the enolate oxygen and the oxazolidinone carbonyl oxygen, creating a rigid, planar five-membered ring. The substituent at the C4 position of the oxazolidinone (derived from the amino alcohol's side chain) effectively blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.

Protocol 1.1: Synthesis and Asymmetric Alkylation

Part A: Synthesis of the Chiral Oxazolidinone Auxiliary This step converts the amino alcohol into the cyclic carbamate (oxazolidinone).

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add enantiomerically pure (S)-3-[Ethyl(methyl)amino]propan-1-ol (1.0 eq).

  • Solvent: Add anhydrous toluene (approx. 0.2 M concentration).

  • Reagent Addition: Add diethyl carbonate (1.2 eq) and a catalytic amount of sodium methoxide (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 12-18 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure oxazolidinone.

Part B: Acylation of the Oxazolidinone

  • Setup: To a flame-dried flask under nitrogen, dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise. Allow the reaction to warm slowly to room temperature over 2-4 hours.

  • Workup: Quench with saturated aqueous sodium bicarbonate. Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify by flash chromatography to yield the N-acyl oxazolidinone.

Part C: Diastereoselective Alkylation

  • Setup: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under nitrogen.

  • Cooling: Cool the solution to -78 °C.

  • Enolate Formation: Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir at -78 °C for 4-6 hours or until TLC indicates consumption of the starting material.

  • Workup: Quench the reaction at -78 °C with saturated aqueous ammonium chloride. Allow to warm to room temperature. Extract with diethyl ether (3x). Combine organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product before purification.

Protocol 1.2: Cleavage of the Chiral Auxiliary

The final step is to release the chiral product from the auxiliary. Hydrolytic cleavage is a common and effective method.[6]

  • Setup: Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (4:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).

  • Reaction: Stir vigorously at 0 °C for 4-8 hours.

  • Quench: Quench the excess peroxide by adding aqueous sodium sulfite (1.5 M, 5.0 eq) and stir for 30 minutes.

  • Extraction: Concentrate the mixture to remove most of the THF. Make the aqueous solution basic (pH > 11) with NaOH to retain the carboxylic acid product in the aqueous layer. Extract with dichloromethane (3x) to recover the chiral auxiliary.

  • Isolation: Acidify the aqueous layer to pH < 2 with concentrated HCl. Extract the desired carboxylic acid with ethyl acetate (3x). Combine the organic layers, dry over magnesium sulfate, and concentrate to yield the enantiomerically pure product.

Data Presentation: Expected Performance

The stereochemical outcome of such alkylations is typically very high. The following table illustrates the expected results for this class of auxiliary based on established Evans-type systems.[5]

Substrate (R-CO-Aux)Electrophile (E-X)Product (R-CH(E)-COOH)Typical Yield (%)Typical d.r.
PropionylBenzyl Bromide2-Methyl-3-phenylpropanoic acid85-95>98:2
PropionylIodomethane2-Methylpropanoic acid90-98>99:1
AcetylAllyl IodidePent-4-enoic acid, 2-methyl80-90>95:5

Application Note 2: Asymmetric Henry (Nitroaldol) Reaction Catalyzed by a Copper(II) Complex

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[7] When catalyzed by a chiral metal complex, it provides a powerful route to valuable β-nitro alcohols, which are precursors to β-amino alcohols.[8] A complex formed in situ from a 3-aminopropanol derivative and a copper(II) salt can serve as an efficient chiral Lewis acid catalyst.[9]

Principle of Stereocontrol: The chiral this compound ligand coordinates to the Cu(II) center through its nitrogen and oxygen atoms. This complex then coordinates to the aldehyde, activating it towards nucleophilic attack. The chiral environment created by the ligand forces the deprotonated nitroalkane (the nitronate) to attack one specific face of the aldehyde carbonyl, leading to the formation of one enantiomer of the product preferentially.

G catalyst [Cu(II)-Ligand] Complex activated_complex Chiral Activated Complex {[RCHO---Cu(II)-Ligand]} catalyst->activated_complex 1. Aldehyde     Coordination aldehyde Aldehyde (RCHO) aldehyde->activated_complex nitronate Nitronate (R'CH=NO₂⁻) product_complex Product-Catalyst Complex nitronate->product_complex activated_complex->product_complex 2. Nucleophilic Attack product_complex->catalyst 3. Product Release &     Catalyst Regeneration product β-Nitro Alcohol Product (Enantioenriched) product_complex->product

Caption: Simplified catalytic cycle for a Cu(II)-amino alcohol catalyzed asymmetric Henry reaction.

Protocol 2.1: Catalytic Asymmetric Henry Reaction
  • Catalyst Preparation (In Situ): In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OAc)₂·H₂O (0.10 eq) and the chiral (S)-3-[Ethyl(methyl)amino]propan-1-ol ligand (0.11 eq).

  • Solvent Addition: Add anhydrous ethanol (to achieve a final aldehyde concentration of approx. 0.5 M). Stir the mixture at room temperature for 1 hour. A color change (e.g., to a deep blue solution) should be observed, indicating complex formation.

  • Reactant Addition: Add the aldehyde (1.0 eq) to the catalyst solution.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Lower temperatures often improve enantioselectivity.

  • Nucleophile Addition: Add nitromethane (3.0-5.0 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at the chosen temperature for 24-72 hours. Monitor the progress by TLC analysis.

  • Workup: Once the reaction is complete, quench by adding 1 M HCl. Extract the mixture with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient). The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Data Presentation: Expected Performance

The efficiency of this reaction is highly dependent on the specific aldehyde substrate. Aromatic aldehydes often give higher enantioselectivities than aliphatic ones.

AldehydeProductTypical Yield (%)Typical e.e. (%)
Benzaldehyde1-Phenyl-2-nitroethanol80-9585-95
4-Nitrobenzaldehyde1-(4-Nitrophenyl)-2-nitroethanol90-9990-98
Cyclohexanecarboxaldehyde1-Cyclohexyl-2-nitroethanol70-8575-88
3-Phenylpropanal1-Phenyl-4-nitrobutan-2-ol65-8070-85

Concluding Remarks

Derivatives of this compound represent a powerful and versatile class of chiral molecules for enantioselective synthesis. When employed as a recoverable chiral auxiliary in the form of an oxazolidinone, they provide a robust and predictable method for asymmetric alkylations and aldol reactions, delivering products with high diastereoselectivity. Alternatively, when used as a ligand in catalytic quantities, they can facilitate important C-C bond-forming reactions like the Henry reaction with good to excellent enantioselectivity. The protocols and principles outlined in this guide serve as a foundational framework for researchers to apply these valuable synthons in the development of complex, enantiomerically pure molecules for pharmaceutical and other applications.

References

  • Enantioselective Solvent-Free Synthesis of 3-Alkyl-3-hydroxy-2-oxoindoles Catalyzed by Binam-Prolinamides. MDPI. Available at: [Link]

  • Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Asymmetric synthesis of chiral intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. ResearchGate. Available at: [Link]

  • Diastereoselective aldol reactions of 3 ga. ResearchGate. Available at: [Link]

  • Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. PubMed. Available at: [Link]

  • Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. MDPI. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. Available at: [Link]

  • A facile asymmetric synthesis of (S)-duloxetine. Arkivoc. Available at: [Link]

  • Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. ResearchGate. Available at: [Link]

  • Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. PMC - NIH. Available at: [Link]

  • Cu(II)-catalyzed asymmetric henry reaction with a novel C1-symmetric aminopinane-derived ligand. PubMed. Available at: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective aldol reactions using chiral lithium amides as a chiral auxiliary. ScienceDirect. Available at: [Link]

  • Enantioselective Solvent-Free Synthesis of 3-Alkyl-3-hydroxy-2-oxoindoles Catalyzed by Binam-Prolinamides. ResearchGate. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College Chemistry. Available at: [Link]

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The Role of 3-[Ethyl(methyl)amino]propan-1-ol in Asymmetric Catalysis: An Evaluation of Current Literature

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of scientific databases and chemical literature reveals a notable absence of established applications for 3-[Ethyl(methyl)amino]propan-1-ol as a catalyst, ligand, or auxiliary in asymmetric catalysis. While the broader class of chiral amino alcohols represents a cornerstone of modern stereoselective synthesis, this specific compound does not appear to be a documented reagent in this context. This report will, therefore, address the general role of chiral amino alcohols in asymmetric catalysis to provide a contextual framework for researchers, scientists, and drug development professionals.

The Broader Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a privileged class of compounds in organic chemistry, primarily due to their versatile utility in controlling the stereochemical outcome of chemical reactions.[1] Their value stems from the presence of both a Lewis basic amino group and a Brønsted acidic/coordinating hydroxyl group, often in a 1,2- or 1,3-relationship, which can effectively chelate to a metal center or interact with a substrate through hydrogen bonding. This bifunctionality is crucial for creating a rigid and well-defined chiral environment around a catalytic center, thereby enabling high levels of enantioselectivity.

The primary applications of chiral amino alcohols in asymmetric catalysis can be categorized as follows:

  • Chiral Ligands for Metal Catalysts: This is the most common application where the amino alcohol coordinates to a metal (e.g., ruthenium, rhodium, titanium, zinc), and the resulting chiral complex catalyzes the desired transformation. The stereochemical information from the ligand is transferred to the products of the reaction.

  • Organocatalysts: The amino alcohol itself, or a derivative, can act as a metal-free catalyst. The amine and alcohol functionalities can activate substrates through the formation of iminium ions, enamines, or through hydrogen bonding interactions.

  • Chiral Auxiliaries: In stoichiometric applications, a chiral amino alcohol can be temporarily attached to a substrate, directing the stereochemical course of a subsequent reaction. After the transformation, the auxiliary is cleaved and can often be recovered.

Representative Examples of Chiral Amino Alcohols in Asymmetric Catalysis

To illustrate the principles outlined above, several well-established chiral amino alcohols and their applications are presented below. These examples serve to highlight the types of roles that a compound like this compound could play, were it found to be effective.

Asymmetric Reduction of Ketones

One of the most significant applications of chiral amino alcohols is in the catalytic asymmetric reduction of prochiral ketones to chiral secondary alcohols. The Corey-Bakshi-Shibata (CBS) reduction is a landmark example, utilizing a borane reagent in the presence of a catalytic amount of a chiral oxazaborolidine derived from a chiral amino alcohol, typically (S)- or (R)-prolinol.

General Protocol: Asymmetric Reduction of an Aminoketone using a CBS Catalyst

This protocol is a representative example for the asymmetric reduction of an aminoketone, a common transformation in pharmaceutical synthesis.[2]

Materials:

  • Prochiral aminoketone hydrochloride

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Add anhydrous THF to the flask and cool the solution to -20 °C.

  • Slowly add the borane complex (1.1 eq) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, dissolve the aminoketone hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and neutralize with triethylamine (1.1 eq).

  • Filter off the resulting triethylammonium chloride salt.

  • Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting enantiomerically enriched amino alcohol by silica gel column chromatography.

Expected Outcome:

This procedure typically yields the corresponding chiral amino alcohol with high enantiomeric excess (ee). The specific yield and ee are substrate-dependent.

CatalystSubstrateProductEnantiomeric Excess (ee)
(S)-CBS3-Amino-1-(furan-3-yl)propan-1-one(S)-3-Amino-1-(furan-3-yl)propan-1-ol>95%
(R)-CBS3-Amino-1-(furan-3-yl)propan-1-one(R)-3-Amino-1-(furan-3-yl)propan-1-ol>95%

Logical Workflow for Asymmetric Ketone Reduction

The following diagram illustrates the general workflow for the asymmetric reduction of a ketone using a chiral catalyst.

G cluster_prep Pre-Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Workup and Purification catalyst Chiral Catalyst (e.g., CBS-oxazaborolidine) reaction_mixture Reaction at Low Temperature (-20 °C) catalyst->reaction_mixture borane Borane Reagent (e.g., BMS) borane->reaction_mixture solvent Anhydrous Solvent (e.g., THF) solvent->reaction_mixture ketone Prochiral Ketone Substrate ketone->reaction_mixture quench Quench with Methanol reaction_mixture->quench Monitor by TLC extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product Enantiomerically Enriched Chiral Alcohol purification->product

Caption: General workflow for asymmetric ketone reduction.

Conclusion

References

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857.
  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Ethyl(methyl)amino)propan-1-ol. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:49642-07-3. Retrieved from [Link]

  • Dixon, D. J., & Scott, M. S. (2009). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry, 74(15), 5674–5677.
  • Hungarian Journal of Industry and Chemistry. (n.d.). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Retrieved from [Link]

  • Terada, M. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Retrieved from [Link]

  • University College Dublin. (n.d.). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. Retrieved from [Link]

  • Kyushu University Institutional Repository. (n.d.). 1-propanol from 3-[(1-Phenylethylidene) amino] propene by a Sequence of Hydrobor. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[Ethyl(methyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[Ethyl(methyl)amino]propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this valuable tertiary amino alcohol, providing in-depth, scientifically grounded solutions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two principal and accessible synthetic pathways to this compound. The choice between them often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Ethylation of 3-(Methylamino)propan-1-ol. This is a direct approach where a commercially available secondary amino alcohol is alkylated using an ethylating agent.

  • Route B: Reaction of Ethylmethylamine with 3-Chloro-1-propanol. This route involves the nucleophilic substitution of a halogenated alcohol with a secondary amine.

Each route has its own set of potential challenges, which are addressed in detail in our troubleshooting guides.

Q2: Which analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A2: A combination of chromatographic and spectroscopic methods is essential for reliable monitoring and characterization.

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. A developing system such as ethyl acetate/methanol with a small amount of triethylamine can effectively separate the starting materials, product, and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for the structural elucidation of the final product and the identification of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the hydroxyl group and the absence of certain functional groups from starting materials.

Q3: What are the key safety considerations when synthesizing this compound?

A3: Standard laboratory safety protocols should be strictly followed. Key hazards include:

  • Corrosive and Irritant Reagents: Many of the starting materials and reagents, such as 3-(methylamino)propan-1-ol and alkylating agents, can be corrosive or irritant.[1] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Ensure that all heating is done using appropriate equipment (e.g., heating mantles, oil baths) and that there are no nearby ignition sources.

  • Exothermic Reactions: Alkylation reactions can be exothermic. It is crucial to control the rate of addition of reagents and to have a cooling bath on standby to manage the reaction temperature.

Troubleshooting Guide: Route A - Ethylation of 3-(Methylamino)propan-1-ol

This section addresses common issues encountered when synthesizing this compound via the ethylation of 3-(methylamino)propan-1-ol.

Problem 1: Low or No Product Yield

Q: I am observing very low conversion of my starting material, 3-(methylamino)propan-1-ol. What are the likely causes and how can I improve the yield?

A: Low yield in this N-alkylation reaction can stem from several factors related to reaction conditions and reagent choice.

  • Insufficient Basicity: The reaction generates a hydrohalide acid (e.g., HBr, HI) as a byproduct, which protonates the starting amine, rendering it non-nucleophilic.[2][3] An appropriate base is crucial to neutralize this acid and regenerate the free amine.

    • Solution: Employ at least one equivalent of a suitable base. For laboratory scale, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often effective and easy to remove.[2] For a stronger, non-nucleophilic organic base, consider diisopropylethylamine (DIPEA).

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

    • Solution: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is generally recommended as they can dissolve the amine salt and facilitate the Sₙ2 reaction.

  • Low Reaction Temperature: Alkylation of secondary amines can be slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid the formation of degradation products at excessively high temperatures.

  • Poor Quality Ethylating Agent: The ethylating agent may have degraded.

    • Solution: Use a fresh or properly stored ethylating agent. Ethyl iodide is generally more reactive than ethyl bromide.

start Low Yield Observed check_base Is the base appropriate and in sufficient quantity? start->check_base check_solvent Is the solvent polar aprotic? check_base->check_solvent Yes solution_base Use >= 1 eq. of K₂CO₃ or DIPEA. check_base->solution_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes solution_solvent Switch to acetonitrile or DMF. check_solvent->solution_solvent No check_reagent Is the ethylating agent of good quality? check_temp->check_reagent Yes solution_temp Heat the reaction to 50-80 °C. check_temp->solution_temp No check_reagent->start Re-evaluate after changes solution_reagent Use fresh ethyl iodide or bromide. check_reagent->solution_reagent No

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Significant Impurities

Q: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions, and how can I minimize them?

A: The primary impurities in this synthesis are typically the result of over-alkylation and O-alkylation.

  • Over-alkylation (Quaternary Ammonium Salt Formation): The desired tertiary amine product is also nucleophilic and can react with the ethylating agent to form a quaternary ammonium salt.[3][4] This is a common issue in amine alkylations.[3][4]

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the starting amine relative to the ethylating agent.

      • Slow Addition: Add the ethylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

      • Monitor Closely: Carefully monitor the reaction by TLC and stop it once the starting material is consumed.

  • O-Alkylation: The hydroxyl group of the starting material or product can also be alkylated, leading to the formation of an ether byproduct.

    • Solution: N-alkylation is generally favored over O-alkylation for amino alcohols under neutral or basic conditions because the amine is a better nucleophile.[5] However, to further suppress O-alkylation:

      • Avoid Strong Bases: Very strong bases like sodium hydride (NaH) can deprotonate the alcohol, increasing the nucleophilicity of the oxygen and promoting O-alkylation. Stick to milder bases like K₂CO₃.

      • Protecting Groups: For challenging cases, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS ether) before N-alkylation, followed by deprotection.

ImpurityStructureReason for FormationMitigation Strategy
Unreacted Starting MaterialCNCCCOIncomplete reactionOptimize reaction conditions (base, solvent, temperature)
Quaternary Ammonium Salt[CCN(C)(CC)CCCO]+Over-alkylation of the tertiary amine productUse a slight excess of the starting amine; slow addition of ethylating agent
O-Alkylated ProductCCN(C)CCCOCCAlkylation of the hydroxyl groupUse a mild base (e.g., K₂CO₃); consider a protecting group strategy

Troubleshooting Guide: Route B - Reaction of Ethylmethylamine with 3-Chloro-1-propanol

This section addresses common issues when synthesizing this compound from ethylmethylamine and 3-chloro-1-propanol.

Problem 1: Slow or Incomplete Reaction

Q: The reaction between ethylmethylamine and 3-chloro-1-propanol is very slow. How can I drive it to completion?

A: The nucleophilic substitution of a chloride by an amine can be sluggish.

  • Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Heat the reaction mixture, typically in a sealed tube or under reflux, to 80-100 °C. The reaction should be monitored by TLC or GC to track the consumption of the starting materials.

  • Solvent: The choice of solvent is important.

    • Solution: A polar solvent that can dissolve both starting materials is recommended. Ethanol or isopropanol can be good choices.

  • Leaving Group: Chloride is a moderately good leaving group.

    • Solution: To accelerate the reaction, a catalytic amount of sodium iodide can be added (Finkelstein reaction). The iodide is a better nucleophile and a better leaving group, which can increase the overall reaction rate.

Problem 2: Formation of Byproducts

Q: I am observing byproducts in my reaction. What are they likely to be?

A: The main potential side reaction is elimination.

  • Elimination Reaction: At elevated temperatures, 3-chloro-1-propanol can undergo elimination of HCl to form allyl alcohol, especially in the presence of a base.

    • Solution: Use the amine itself as the base, or a non-nucleophilic base if necessary. Avoid excessively high temperatures. A well-controlled temperature of 80-100 °C is usually sufficient.

cluster_main Desired Reaction (Nucleophilic Substitution) cluster_side Side Reaction (Elimination) Ethylmethylamine Ethylmethylamine This compound This compound Ethylmethylamine->this compound + 3-Chloro-1-propanol 3-Chloro-1-propanol 3-Chloro-1-propanol Allyl alcohol Allyl alcohol 3-Chloro-1-propanol->Allyl alcohol Heat, Base

Caption: Desired vs. side reaction in Route B.

Experimental Protocols

Protocol A: Ethylation of 3-(Methylamino)propan-1-ol
  • To a solution of 3-(methylamino)propan-1-ol (1.0 eq) in acetonitrile (10 mL per gram of starting material) is added potassium carbonate (1.5 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • Ethyl iodide (1.05 eq) is added dropwise over 10 minutes.

  • The reaction mixture is heated to 60 °C and monitored by TLC until the starting material is consumed (typically 4-6 hours).

  • After cooling to room temperature, the mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate/methanol with 1% triethylamine) to afford this compound.

Protocol B: Reaction of Ethylmethylamine with 3-Chloro-1-propanol
  • In a sealed tube, 3-chloro-1-propanol (1.0 eq) is dissolved in ethanol (5 mL per gram).

  • Ethylmethylamine (2.0 eq) is added.

  • The tube is sealed, and the mixture is heated to 90 °C for 12-18 hours.

  • The reaction is monitored by GC-MS for the disappearance of 3-chloro-1-propanol.

  • After cooling, the solvent and excess ethylmethylamine are removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >12 with NaOH.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by distillation under reduced pressure.

References

  • This is a placeholder for a reference that would ideally be a peer-reviewed article or patent detailing the synthesis. As no direct synthesis was found in the initial search, a general reference to a relevant topic is used.
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  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

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  • Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. [Link]

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  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Beilstein-Institut. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. [Link]

  • Placeholder for a sixteenth reference.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions with 3-(Ethylmethylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(ethylmethylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experiments. As a tertiary amino alcohol, 3-(ethylmethylamino)propan-1-ol is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2][3] This guide will equip you with the necessary knowledge to navigate common challenges and ensure the success of your reactions.

I. Understanding the Reactivity of 3-(Ethylmethylamino)propan-1-ol

3-(Ethylmethylamino)propan-1-ol possesses two key functional groups: a tertiary amine and a primary alcohol. This bifunctionality allows for a range of chemical transformations, but also presents unique challenges in controlling selectivity.

Chemical and Physical Properties [4][5]

PropertyValue
Molecular FormulaC₆H₁₅NO
Molecular Weight117.19 g/mol
Boiling Point176.9 °C at 760 mmHg
Density0.885 g/cm³
SMILESCCN(C)CCCO

The tertiary amine is a nucleophilic and basic center, readily participating in reactions like N-alkylation.[6][7] The primary alcohol can undergo oxidation, esterification, or conversion to a leaving group for subsequent substitution or cyclization reactions.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 3-(ethylmethylamino)propan-1-ol in synthesis?

A1: 3-(Ethylmethylamino)propan-1-ol and structurally similar amino alcohols are crucial intermediates in the synthesis of various bioactive molecules and fine chemicals.[9] Notably, they are precursors in the synthesis of pharmaceuticals, such as the antidepressant Duloxetine.[1][2][3] Their bifunctional nature allows them to be key components in the construction of more complex molecular architectures.

Q2: What are the recommended storage conditions for 3-(ethylmethylamino)propan-1-ol?

Q3: What are the main safety hazards associated with 3-(ethylmethylamino)propan-1-ol?

A3: Based on data for similar amino alcohols like 3-(dimethylamino)-1-propanol, 3-(ethylmethylamino)propan-1-ol should be handled with care.[10][11][12] It is likely a flammable liquid and may be harmful if swallowed.[10] It can also cause severe skin burns and eye damage.[10][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield or Incomplete Conversion in N-Alkylation Reactions

Scenario: You are performing an N-alkylation reaction with 3-(ethylmethylamino)propan-1-ol and an alkyl halide, but the reaction is sluggish, resulting in a low yield of the desired quaternary ammonium salt or N-alkylated product.

Root Cause Analysis:

  • Insufficient Basicity: The tertiary amine in 3-(ethylmethylamino)propan-1-ol is basic, but an external base is often required to neutralize the acid generated during the reaction and to deprotonate any competing nucleophiles.

  • Poor Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.

  • Inappropriate Temperature: The reaction may require heating to overcome the activation energy barrier.

  • Leaving Group Ability: The efficiency of the alkylating agent depends on the nature of the leaving group.

Optimization Strategies:

  • Choice of Base: The addition of a non-nucleophilic base is often beneficial. The strength of the base should be carefully considered. For N-alkylation of amines, bases like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) can be employed, depending on the substrate's sensitivity.[13]

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (CH₃CN), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally good choices for N-alkylation reactions as they can solvate the cationic intermediates.

  • Temperature Adjustment: Gradually increasing the reaction temperature can significantly improve the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid decomposition. N-alkylation of amines with alcohols, a related transformation, often requires temperatures around 120 °C.[6]

  • Alkylating Agent: If using an alkyl halide, consider the reactivity order: I > Br > Cl. Using a more reactive alkylating agent, such as an alkyl iodide or triflate, can enhance the reaction rate.

Experimental Protocol: General N-Alkylation

reagents Reactants: - 3-(ethylmethylamino)propan-1-ol - Alkyl Halide (R-X) - Base (e.g., K2CO3) reaction Reaction Vessel: - Stirring - Inert Atmosphere (N2 or Ar) reagents->reaction 1. Combine solvent Solvent: (e.g., Acetonitrile) solvent->reaction 2. Add heating Heating: (e.g., 60-80 °C) reaction->heating 3. Heat & Monitor workup Work-up: - Filtration - Extraction heating->workup 4. Cool & Process purification Purification: (e.g., Column Chromatography) workup->purification 5. Isolate product Product: Quaternary Ammonium Salt purification->product 6. Characterize

Caption: Workflow for a typical N-alkylation reaction.

Issue 2: Formation of Side Products

Scenario: Your reaction is producing a significant amount of an undesired side product, complicating purification and reducing the yield of the target molecule.

Potential Side Reactions and Solutions:

  • Over-alkylation: In reactions involving primary or secondary amines, over-alkylation is a common issue.[13] While 3-(ethylmethylamino)propan-1-ol is a tertiary amine, if your starting material contains any secondary amine impurities, these can be further alkylated.

    • Solution: Ensure the purity of your starting material. Using a stoichiometric amount of the alkylating agent can also help minimize this side reaction.

  • Elimination Reactions: If using a sterically hindered alkyl halide or high temperatures, elimination can compete with substitution, leading to the formation of alkenes.

    • Solution: Use a less hindered alkylating agent if possible and avoid excessive heating.

  • O-Alkylation: The hydroxyl group can also be alkylated, especially under basic conditions.

    • Solution: Protect the alcohol functionality with a suitable protecting group (e.g., silyl ether) before performing the N-alkylation. The protecting group can be removed in a subsequent step.

Decision Tree for Troubleshooting Side Products

start Side Product Observed check_impurity Check Purity of Starting Material start->check_impurity over_alkylation Over-alkylation of Amine Impurity? check_impurity->over_alkylation purify_sm Purify Starting Material over_alkylation->purify_sm Yes elimination Alkene Formation (Elimination)? over_alkylation->elimination No stoichiometry Adjust Stoichiometry purify_sm->stoichiometry lower_temp Lower Reaction Temperature elimination->lower_temp Yes o_alkylation O-Alkylation Product? elimination->o_alkylation No change_alkyl_halide Use Less Hindered Alkyl Halide lower_temp->change_alkyl_halide protect_oh Protect Hydroxyl Group o_alkylation->protect_oh Yes

Caption: A decision-making workflow for identifying and mitigating side product formation.

Issue 3: Difficulties in Product Purification

Scenario: The final product is difficult to isolate from the reaction mixture, especially if it is a salt or highly polar.

Purification Strategies:

  • Salt Formation and Crystallization: Due to the basic nitrogen atom, amino alcohols and their derivatives can be converted into salts (e.g., hydrochlorides) by treatment with an acid. These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.[14]

  • Extraction: The polarity of the amino alcohol can be manipulated by adjusting the pH of the aqueous solution. At a basic pH, the amine is in its free base form and is more soluble in organic solvents. At an acidic pH, it forms a salt and is more water-soluble. This property can be exploited for efficient extraction.

  • Ion-Exchange Chromatography: For highly polar or water-soluble compounds, ion-exchange chromatography can be a powerful purification technique.[14]

  • Silica Gel Chromatography: While challenging for very polar compounds, silica gel chromatography can be effective. A mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can help to reduce tailing and improve separation.

Step-by-Step Protocol: Purification via Salt Formation

  • Acidification: After the reaction work-up, dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in ether or dioxane) with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by filtration and wash with cold solvent to remove impurities.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

  • Liberation of Free Base (Optional): Dissolve the purified salt in water and add a base (e.g., NaOH, K₂CO₃) to raise the pH. Extract the free base with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Issue 4: Unwanted Cyclization in Reactions with Thionyl Chloride

Scenario: When attempting to convert the alcohol to a chloride using thionyl chloride (SOCl₂), you observe the formation of a cyclic amine product instead of the desired chloroamine.

Mechanistic Insight and Solution:

The reaction of amino alcohols with thionyl chloride can proceed via two pathways. The desired pathway is the conversion of the alcohol to a chloride. However, intramolecular cyclization can occur, leading to the formation of a cyclic amine. To favor the formation of the chloroamine, a modified procedure known as "inverse addition" is highly effective.[8]

Optimized Protocol: Chlorination with SOCl₂ using Inverse Addition [8]

  • Prepare SOCl₂ Solution: In a reaction flask under an inert atmosphere, prepare a solution of thionyl chloride in a suitable solvent (e.g., dichloromethane, DME).

  • Prepare Amino Alcohol Solution: In a separate addition funnel, prepare a solution of 3-(ethylmethylamino)propan-1-ol in the same solvent.

  • Inverse Addition: Slowly add the amino alcohol solution dropwise to the stirred thionyl chloride solution, maintaining a low temperature (e.g., 20-30 °C) with an external cooling bath.[8]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at ambient temperature for several hours, monitoring its progress by TLC or LC-MS.[8]

  • Work-up: Carefully quench the reaction by the slow addition of a base (e.g., NaOH solution) at a low temperature.[8] Extract the product with an organic solvent.

By adding the amino alcohol to the excess thionyl chloride, the amino group is immediately protonated by the HCl generated in situ. This prevents the amine from acting as a nucleophile and promoting cyclization, thus leading to a cleaner conversion to the desired chloroamine.[8]

IV. References

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • 3-(Ethyl(methyl)amino)propan-1-ol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 3-(Dimethylamino)-1-propanol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation. (2006). Google Patents. Retrieved January 23, 2026, from

  • Strategy For Alcohol Synthesis (Retrosynthetic Analysis). (2020). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Process for the purification of an aminoalcohol. (1999). Google Patents. Retrieved January 23, 2026, from

  • 3-[Ethyl(methyl)amino]propan-1-ol. (n.d.). ChemSrc. Retrieved January 23, 2026, from [Link]

  • Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. (2022). Nature Communications. Retrieved January 23, 2026, from [Link]

  • Optimizing reaction conditions of N-alkylation reaction. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Isolation of aminoalcohol. (2000). Google Patents. Retrieved January 23, 2026, from

  • Show how you would synthesize following tertiary alcohol by adding an appropriate Grignard reagent to a ketone. b. Ph3COH. (n.d.). Pearson. Retrieved January 23, 2026, from [Link]

  • Tertiary Alcohol Synthesis Problem. (2013). YouTube. Retrieved January 23, 2026, from [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (2004). Google Patents. Retrieved January 23, 2026, from

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015). CSB and SJU Digital Commons. Retrieved January 23, 2026, from [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. (2010). PubMed. Retrieved January 23, 2026, from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). Nature. Retrieved January 23, 2026, from [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Hans Journal of Chemical Engineering and Technology. Retrieved January 23, 2026, from [Link]

  • Improvement of selectivity/yield of Alkylation. (2023). Reddit. Retrieved January 23, 2026, from [Link]

  • What is the product when ferric chloride reacts with propan-1-ol? (2017). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2004). Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. Retrieved January 23, 2026, from [Link]

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Technical Support Center: Synthesis of 3-[Ethyl(methyl)amino]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[Ethyl(methyl)amino]propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable solutions for yield improvement. The information presented herein is a synthesis of established chemical principles and practical laboratory experience.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through one of two primary pathways:

  • Reductive Amination: This is a highly efficient two-step, one-pot method involving the reaction of 3-(methylamino)propan-1-ol with acetaldehyde in the presence of a reducing agent.

  • Direct Alkylation: This involves the ethylation of 3-(methylamino)propan-1-ol using an ethylating agent such as ethyl iodide or ethyl bromide.

Each method has its own set of advantages and potential pitfalls. This guide will address common issues for both pathways to help you optimize your reaction outcomes.

Diagram: Synthetic Pathways to this compound

Synthesis_Pathways cluster_0 Reductive Amination cluster_1 Direct Alkylation 3-(methylamino)propan-1-ol_RA 3-(Methylamino)propan-1-ol Imine_Intermediate Imine Intermediate 3-(methylamino)propan-1-ol_RA->Imine_Intermediate + Acetaldehyde Acetaldehyde Acetaldehyde->Imine_Intermediate Product_RA This compound Imine_Intermediate->Product_RA + Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product_RA 3-(methylamino)propan-1-ol_DA 3-(Methylamino)propan-1-ol Product_DA This compound 3-(methylamino)propan-1-ol_DA->Product_DA + Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating_Agent->Product_DA Base Base (e.g., K₂CO₃) Base->Product_DA

Caption: Primary synthetic routes to this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and recommended solutions.

Reductive Amination Pathway
Problem 1: Low Yield of the Desired Product

Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The initial reaction between the amine and the aldehyde to form the imine is a reversible equilibrium.

    • Solution: Ensure the reaction is carried out under conditions that favor imine formation. This can be achieved by removing water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

  • Premature Reduction of Acetaldehyde: The reducing agent may be reacting with the acetaldehyde before it can form the imine with the amine.

    • Solution: Use a mild and selective reducing agent that is more reactive towards the imine than the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones.[1][2]

  • Decomposition of the Reducing Agent: Some reducing agents, like sodium borohydride, are unstable in acidic conditions which are sometimes used to catalyze imine formation.

    • Solution: If using an acid catalyst, opt for a reducing agent that is stable at lower pH, such as sodium cyanoborohydride (NaBH₃CN).[1] However, be mindful of the toxicity of cyanide byproducts.

Problem 2: Presence of Unreacted 3-(methylamino)propan-1-ol

Symptom: TLC or GC-MS analysis of the crude product shows a significant amount of the starting amine.

Possible Causes & Solutions:

  • Insufficient Acetaldehyde: The stoichiometry of the reactants is crucial.

    • Solution: Use a slight excess of acetaldehyde (1.1-1.2 equivalents) to drive the reaction to completion.

  • Reaction Time Too Short: The formation of the imine and its subsequent reduction may not have had enough time to proceed to completion.

    • Solution: Monitor the reaction progress using TLC or GC-MS. Extend the reaction time until the starting amine is consumed.

Problem 3: Formation of Side Products

Symptom: The final product is contaminated with impurities, leading to a lower purity and yield.

Possible Causes & Solutions:

  • Over-alkylation: While less common in reductive amination compared to direct alkylation, it is possible if the reaction conditions are not well-controlled.

    • Solution: This is generally avoided by the nature of the reductive amination process.[1]

  • Aldol Condensation of Acetaldehyde: Acetaldehyde can undergo self-condensation, especially in the presence of acid or base.

    • Solution: Maintain a controlled temperature, typically at or below room temperature, and add the acetaldehyde slowly to the reaction mixture.

Direct Alkylation Pathway
Problem 1: Low Yield and Formation of Multiple Products

Symptom: The crude product contains the desired product along with unreacted starting material and a significant amount of a higher molecular weight byproduct.

Possible Causes & Solutions:

  • Over-alkylation (Quaternization): The nitrogen atom of the product, this compound, can be further ethylated to form a quaternary ammonium salt.

    • Solution: Use a stoichiometric amount of the ethylating agent (e.g., ethyl iodide). Avoid a large excess. Slowly add the ethylating agent to the reaction mixture to maintain a low instantaneous concentration.

  • Competing O-alkylation: The hydroxyl group can also be alkylated, leading to the formation of an ether byproduct.

    • Solution: This is generally less favorable than N-alkylation under basic conditions. However, to minimize this, use a non-nucleophilic base like potassium carbonate or triethylamine.

Problem 2: Slow or Incomplete Reaction

Symptom: A significant amount of 3-(methylamino)propan-1-ol remains even after prolonged reaction times.

Possible Causes & Solutions:

  • Insufficient Base: The base is required to deprotonate the secondary amine, making it a more potent nucleophile.

    • Solution: Ensure at least one equivalent of a suitable base is used.

  • Poor Solvent Choice: The solvent should be able to dissolve the reactants and facilitate the reaction.

    • Solution: A polar aprotic solvent such as acetonitrile or DMF is often a good choice for alkylation reactions.

General Troubleshooting
Problem: Difficulty in Product Isolation and Purification

Symptom: The product is difficult to separate from byproducts or starting materials.

Possible Causes & Solutions:

  • Similar Physical Properties: The boiling points and polarities of the product and impurities may be very similar.

    • Solution:

      • Acid-Base Extraction: As an amine, the product can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the separation from non-basic organic impurities. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted with an organic solvent.

      • Chromatography: Column chromatography on silica gel can be effective. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by a mixture of dichloromethane and methanol) can provide good separation.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound with high yield and purity?

A1: Reductive amination is often the preferred method. It is a one-pot reaction that generally offers higher selectivity and avoids the common issue of over-alkylation that can plague direct alkylation methods.[1] The use of mild reducing agents like sodium triacetoxyborohydride allows for a clean and efficient conversion.

Q2: What is the role of the acid catalyst in reductive amination?

A2: An acid catalyst, such as acetic acid, is often used to accelerate the formation of the imine intermediate. It protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Q3: Can I use sodium borohydride (NaBH₄) for the reductive amination?

A3: While sodium borohydride can be used, it is a more powerful reducing agent than sodium triacetoxyborohydride.[1] It can reduce the aldehyde starting material before it has a chance to form the imine, leading to lower yields of the desired product. If NaBH₄ is used, the imine formation should be allowed to go to completion before the reducing agent is added.

Q4: In the direct alkylation method, what is the best base to use?

A4: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is recommended. These bases are sufficient to deprotonate the secondary amine without promoting side reactions like O-alkylation or elimination.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) should be chosen to achieve good separation of the starting material, product, and any major byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q6: My final product is a yellow oil. Is this normal?

A6: While the pure product should be a colorless to pale yellow oil, a yellow coloration can indicate the presence of impurities.[3] If the purity is confirmed to be high by analytical methods (e.g., NMR, GC-MS), the color may not be a significant issue. However, if the color is intense, further purification by distillation or column chromatography may be necessary.

IV. Experimental Protocols

Protocol 1: Reductive Amination of 3-(Methylamino)propan-1-ol
  • To a solution of 3-(methylamino)propan-1-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add acetaldehyde (1.1 eq) dropwise.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Direct Alkylation of 3-(Methylamino)propan-1-ol
  • Dissolve 3-(methylamino)propan-1-ol (1.0 eq) and a base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile.

  • Add ethyl iodide (1.05 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using the methods described in the general troubleshooting section (acid-base extraction followed by distillation or column chromatography).

V. Data Summary

ParameterReductive AminationDirect Alkylation
Typical Yield 70-90%40-60%
Key Reagents Acetaldehyde, NaBH(OAc)₃Ethyl iodide, K₂CO₃
Common Byproducts Unreacted starting materialsOver-alkylated products, O-alkylated products
Selectivity HighModerate
Operational Complexity One-pot, straightforwardRequires careful control of stoichiometry

VI. Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Identify_Pathway Identify Synthetic Pathway Start->Identify_Pathway RA_Checks Reductive Amination Checks Identify_Pathway->RA_Checks Reductive Amination DA_Checks Direct Alkylation Checks Identify_Pathway->DA_Checks Direct Alkylation Analyze_Crude Analyze Crude Product (TLC, GC-MS) RA_Checks->Analyze_Crude DA_Checks->Analyze_Crude Unreacted_SM Significant Unreacted Starting Material? Analyze_Crude->Unreacted_SM Side_Products Significant Side Products? Unreacted_SM->Side_Products No RA_SM_Solutions Increase Acetaldehyde eq. Extend Reaction Time Unreacted_SM->RA_SM_Solutions Yes (RA) DA_SM_Solutions Check Base Stoichiometry Optimize Solvent/Temp Unreacted_SM->DA_SM_Solutions Yes (DA) RA_SP_Solutions Use Milder Reducing Agent Control Temperature Side_Products->RA_SP_Solutions Yes (RA) DA_SP_Solutions Control Ethylating Agent Stoichiometry Use Non-nucleophilic Base Side_Products->DA_SP_Solutions Yes (DA) Purification_Issues Optimize Purification (Acid-Base Extraction, Chromatography) Side_Products->Purification_Issues No RA_SM_Solutions->Purification_Issues DA_SM_Solutions->Purification_Issues RA_SP_Solutions->Purification_Issues DA_SP_Solutions->Purification_Issues End Yield Improved Purification_Issues->End

Caption: A logical workflow for troubleshooting low yield issues.

VII. References

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Journal of Chemistry. [Link]

  • Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. US20040102651A1.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • National Autonomous University of Mexico. (2025). Reductive Amination // Acetylation Experiment 3. [Link]

  • PubChem. This compound. [Link]

Sources

Technical Support Center: Strategic Control of Byproduct Formation in Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of amino alcohol synthesis. The formation of byproducts is a common challenge that can significantly impact yield, purity, and the overall efficiency of your synthetic route. This guide is designed to provide you with in-depth troubleshooting strategies, mechanistic insights, and practical protocols to help you minimize unwanted side reactions and achieve your desired outcomes with high fidelity.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during amino alcohol synthesis, with concise answers to get you back on track quickly.

Q1: My epoxide ring-opening with a primary amine is giving me a mixture of regioisomers. How can I improve the selectivity?

A: Regioselectivity in epoxide ring-opening is highly dependent on the reaction conditions. For terminal epoxides, nucleophilic attack under basic or neutral conditions (SN2 mechanism) will preferentially occur at the less sterically hindered carbon.[1][2][3] If you are observing a loss of selectivity, consider using a non-coordinating solvent and a sterically bulky amine. The use of certain catalysts, such as silica gel or zeolites, can also enhance selectivity for the less substituted carbon.[1][4]

Q2: I'm observing a significant amount of a di-alkylation byproduct where my amino alcohol product has reacted with another molecule of the starting material. How can I prevent this?

A: This is a common issue due to the newly formed secondary amine in the product being more nucleophilic than the starting primary amine. To mitigate this, you can:

  • Use a large excess of the starting amine.

  • Add the electrophile (e.g., epoxide) slowly to the reaction mixture to maintain a low concentration.

  • Employ a protecting group on the starting amine, such as a Boc or Cbz group, which can be removed after the reaction.[5]

Q3: My reductive amination of a hydroxy-ketone is resulting in a low yield of the desired amino alcohol, with a lot of the corresponding diol byproduct. What's going wrong?

A: The formation of a diol suggests that the reduction of the ketone is outcompeting the imine formation and subsequent reduction. To favor the reductive amination pathway:

  • Ensure your amine and ketone are pre-incubated to allow for imine formation before adding the reducing agent.

  • Use a reducing agent that is more selective for imines over ketones, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[6][7]

  • Running the reaction at a slightly acidic pH can facilitate imine formation.

Q4: I'm concerned about racemization at the stereocenter bearing the amine. What are the best practices to maintain stereochemical integrity?

A: Racemization can occur, especially under harsh basic or acidic conditions or at elevated temperatures. To prevent this:

  • Use milder reaction conditions whenever possible.

  • Employ a bulky N-protecting group, such as a trityl or benzyl group, which can sterically hinder deprotonation at the chiral center.[5]

  • Carefully select your base; using a sub-stoichiometric amount of a weaker base can be beneficial.[5]

In-Depth Troubleshooting Guides

Issue 1: Poor Regioselectivity in Epoxide Ring-Opening

The formation of regioisomeric amino alcohols is a frequent challenge when using unsymmetrical epoxides. The outcome is dictated by the reaction mechanism, which can be influenced by catalysts and reaction conditions.

  • SN2 Pathway (Basic/Neutral Conditions): The nucleophilic amine attacks the epoxide ring directly. Steric hindrance is the dominant factor, leading to attack at the less substituted carbon.

  • SN1-like Pathway (Acidic Conditions): The epoxide oxygen is first protonated, making the ring more susceptible to opening. The positive charge is better stabilized at the more substituted carbon, leading to preferential attack at this position.

start Poor Regioselectivity Observed q1 Are you using acidic or basic/neutral conditions? start->q1 acid Acidic Conditions q1->acid Acidic base Basic/Neutral Conditions q1->base Basic/Neutral acid_sol Attack at more substituted carbon is favored. To switch selectivity, change to basic conditions. acid->acid_sol base_sol1 Attack at less substituted carbon is favored. Is selectivity still poor? base->base_sol1 base_sol2 Consider steric hindrance of the amine. Is your amine bulky? base_sol1->base_sol2 base_sol3 Use a sterically bulkier amine to increase selectivity. base_sol2->base_sol3 No base_sol4 Optimize catalyst. Consider silica gel or zeolites to direct attack to the less hindered site. base_sol2->base_sol4 Yes

Caption: Troubleshooting poor regioselectivity.

Protocol 1: Enhancing Selectivity with a Solid Catalyst [1]

  • Setup: To a round-bottom flask, add the epoxide (1.0 equiv.), the amine (1.2 equiv.), and silica gel (60-120 mesh, 1.0 g per 10 mmol of epoxide).

  • Reaction: Stir the mixture under solvent-free conditions at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, add a suitable organic solvent (e.g., ethyl acetate), filter to remove the silica gel, and concentrate the filtrate. Purify by column chromatography.

Table 1: Influence of Reaction Conditions on Regioselectivity

ConditionPredominant MechanismFavored Site of AttackKey Considerations
Acidic (e.g., H₂SO₄) SN1-likeMore substituted carbonRisk of side reactions, potential for racemization.
Basic (e.g., NaNH₂) SN2Less substituted carbonStrong bases can cause side reactions.
Neutral (e.g., water) SN2Less substituted carbonEnvironmentally friendly, often gives high selectivity.[1]
Lewis Acid Catalyst VariesCan favor eitherDepends on the specific catalyst and substrate.
Solid Catalyst (Silica) SN2Less substituted carbonHeterogeneous, easy to remove, mild conditions.[1]
Issue 2: Over-alkylation and Diamine Formation

The desired amino alcohol product can often be more nucleophilic than the starting amine, leading to a second reaction with the starting material to form a diamine or other over-alkylated byproducts.

A primary amine reacts to form a secondary amine, which is generally a stronger nucleophile. If the concentration of the electrophile (e.g., epoxide) is high relative to the starting amine, this newly formed secondary amine can compete for and react with the electrophile.

start Over-alkylation or Diamine Byproduct Detected q1 What is the stoichiometry of your reactants? start->q1 stoich_excess Using large excess of amine (≥ 5 equiv.) q1->stoich_excess Amine in excess, but problem persists stoich_low Amine not in large excess q1->stoich_low Near 1:1 protect Use an N-protecting group (e.g., Boc, Cbz, Trityl). stoich_excess->protect slow_add Slowly add electrophile to the amine solution. stoich_low->slow_add slow_add->protect

Caption: Strategy to prevent over-alkylation.

  • Protection: Dissolve the starting amino alcohol (1.0 equiv.) in dichloromethane (DCM). Add a weak base such as triethylamine (1.2 equiv.). Cool to 0 °C and slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Reaction: After aqueous workup and purification, use the N-Boc protected amino alcohol in your desired reaction (e.g., alkylation of the hydroxyl group).

  • Deprotection: Dissolve the protected product in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until the Boc group is cleaved. Quench with a saturated solution of sodium bicarbonate and extract the product.

Issue 3: Formation of 1,2-Diols or 1,2-Diamines in Cross-Coupling Reactions

In reactions designed to form a C-C bond between an aldehyde and an imine-derived species, homocoupling of the starting materials can lead to 1,2-diols (from two aldehydes) or 1,2-diamines (from two imines).[4]

These byproducts arise when the reductive coupling of like molecules competes with the desired cross-coupling. This can be due to similar reduction potentials of the aldehyde and the imine, or unfavorable kinetics for the cross-coupling step.

  • Modulate Reactivity with Protecting Groups: Using a strongly electron-withdrawing protecting group on the imine can make it more susceptible to reduction than the aldehyde, favoring the formation of the desired organometallic intermediate for cross-coupling.[4]

  • Catalyst Control: The choice of catalyst is critical. For example, a chromium catalyst system has been shown to effectively mediate the cross-coupling by selectively generating an α-amino radical that is trapped to form an organochromium intermediate, which then adds to the aldehyde.[4]

Key Mechanisms Visualized

Understanding the underlying reaction pathways is essential for rational troubleshooting.

cluster_0 Epoxide Ring-Opening Mechanisms A Epoxide B Protonated Epoxide A->B H+ (Acidic) D Amino Alcohol (attack at less substituted C) A->D R-NH2 (Basic/Neutral, SN2) C Amino Alcohol (attack at more substituted C) B->C R-NH2 (SN1-like)

Caption: Epoxide opening pathways.

cluster_1 Reductive Amination Pathway Ketone Ketone/Aldehyde Hemiaminal Hemiaminal Ketone->Hemiaminal + Amine Amine Primary Amine Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Product Secondary Amine Imine->Product [H] (e.g., NaBH3CN)

Caption: Reductive amination mechanism.

Purification Strategies

Even with optimized reaction conditions, some byproduct formation may be unavoidable. Effective purification is key to obtaining your final compound with high purity.

  • Column Chromatography: This is the most common method for separating amino alcohols from byproducts. The choice of stationary phase (silica gel, alumina) and eluent system is critical. The polar nature of both the amino and alcohol groups means that a polar eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with triethylamine) is often required.

  • Crystallization: If your desired amino alcohol is a solid, crystallization can be a highly effective method for purification.[2] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Acid-Base Extraction: The basic nature of the amine allows for selective extraction. By washing the organic layer with a dilute acid (e.g., 1M HCl), the amino alcohol will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Ion-Exchange Chromatography: For challenging separations, particularly for removing ionic impurities, ion-exchange chromatography can be employed.[8]

References

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. Retrieved from [Link]

  • Olofsson, B. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. Retrieved from [Link]

  • Shivarkar, A. B., Gupte, S. P., & Chaudhari, R. V. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. Retrieved from [Link]

  • Black, G. P., et al. (2021). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Angewandte Chemie International Edition, 60(14), 7769-7774. Retrieved from [Link]

  • Stiles, J. R. (1985). Racemization of optically active amino alcohols. Google Patents.
  • Prati, F., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. Retrieved from [Link]

  • Reddy, L. R., et al. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 52(43), 7030-7033. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free? Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Prati, F., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. ResearchGate. Retrieved from [Link]

  • de Vries, J. G., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2849-2855. Retrieved from [Link]

  • ResearchGate. (2017). Racemization in amino acids? Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Alpegiani, M., et al. (1999). Process for the purification of an aminoalcohol. Google Patents.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

  • Dia-an, P. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Data Analysis of 3-(ethylmethylamino)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for 3-(ethylmethylamino)propan-1-ol, a versatile amino alcohol building block. We will delve into a comparative analysis with structurally similar molecules, offering a robust framework for interpreting its spectral data. This document is designed to be a practical, field-proven resource, explaining not just the 'what' but the 'why' behind the experimental choices and data interpretation.

Introduction: The Structural Significance of 3-(ethylmethylamino)propan-1-ol

3-(ethylmethylamino)propan-1-ol, with the chemical formula C6H15NO, is a tertiary amino alcohol. Its structure combines a propan-1-ol backbone with an unsymmetrical N-ethyl-N-methylamino group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Accurate and unambiguous confirmation of its structure is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will walk you through a detailed analysis of its predicted ¹H and ¹³C NMR spectra, supported by experimental data from analogous compounds.

Predicted ¹H NMR Spectrum: A Positional Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 3-(ethylmethylamino)propan-1-ol, we can predict the chemical shifts and splitting patterns by dissecting the molecule into its constituent parts: the N-ethyl group, the N-methyl group, and the propan-1-ol chain.

A Comparative Approach to Prediction:

To enhance the accuracy of our predictions, we will compare the expected spectrum with the known NMR data of 3-(dimethylamino)propan-1-ol and propan-1-ol.

Proton Assignment Predicted Chemical Shift (ppm) for 3-(ethylmethylamino)propan-1-ol Observed Chemical Shift (ppm) for 3-(dimethylamino)propan-1-ol[1] Observed Chemical Shift (ppm) for propan-1-ol
a (CH₃-CH₂-N)~1.0 - 1.2N/AN/A
b (CH₃-CH₂-N)~2.4 - 2.6N/AN/A
c (CH₃-N)~2.2 - 2.3~2.25N/A
d (N-CH₂-CH₂)~2.4 - 2.6~2.50N/A
e (CH₂-CH₂-OH)~1.6 - 1.8~1.70~1.51 - 1.62
f (CH₂-OH)~3.6 - 3.8~3.75~3.5 - 3.6
g (OH)Variable (broad singlet)~5.45Variable (broad singlet)

Detailed Rationale for Predictions:

  • N-Ethyl Group (a, b): The methyl protons (a ) of the ethyl group are expected to appear as a triplet around 1.0-1.2 ppm, coupled to the adjacent methylene protons. The methylene protons (b ) will be a quartet, shifted downfield to approximately 2.4-2.6 ppm due to the influence of the adjacent nitrogen atom.

  • N-Methyl Group (c): The N-methyl protons (c ) will be a singlet, as there are no adjacent protons to couple with. Its chemical shift is predicted to be around 2.2-2.3 ppm, similar to the N-methyl signal in 3-(dimethylamino)propan-1-ol[1].

  • Propan-1-ol Chain (d, e, f):

    • The methylene protons adjacent to the nitrogen (d ) are expected to be a triplet around 2.4-2.6 ppm. The electron-withdrawing effect of the nitrogen atom causes this downfield shift.

    • The central methylene protons (e ) will appear as a multiplet (a pentet or triplet of triplets) in the range of 1.6-1.8 ppm. This is slightly downfield from the corresponding protons in propan-1-ol due to the distant effect of the nitrogen.

    • The methylene protons attached to the hydroxyl group (f ) will be a triplet significantly shifted downfield to about 3.6-3.8 ppm. The highly electronegative oxygen atom is responsible for this pronounced deshielding.

  • Hydroxyl Proton (g): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It typically appears as a broad singlet and will exchange with D₂O.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 3-(ethylmethylamino)propan-1-ol, we expect to see six distinct signals, corresponding to the six carbon atoms in the structure.

Comparative Data for ¹³C Prediction:

Carbon Assignment Predicted Chemical Shift (ppm) for 3-(ethylmethylamino)propan-1-ol Observed Chemical Shift (ppm) for propan-1-ol[2]
1 (CH₃-CH₂-N)~12 - 15N/A
2 (CH₃-CH₂-N)~48 - 52N/A
3 (CH₃-N)~42 - 45N/A
4 (N-CH₂)~55 - 58N/A
5 (-CH₂-)~28 - 32~26
6 (CH₂-OH)~60 - 64~64

Justification of Predicted Chemical Shifts:

  • N-Ethyl Group (1, 2): The methyl carbon (1 ) of the ethyl group will be the most upfield signal, around 12-15 ppm. The methylene carbon (2 ) attached to the nitrogen will be significantly downfield, in the region of 48-52 ppm.

  • N-Methyl Group (3): The N-methyl carbon (3 ) is expected around 42-45 ppm.

  • Propan-1-ol Chain (4, 5, 6):

    • The carbon adjacent to the nitrogen (4 ) will be in the 55-58 ppm range.

    • The central methylene carbon (5 ) is predicted to be around 28-32 ppm, showing a slight downfield shift compared to propan-1-ol due to the influence of the amino group[2].

    • The carbon bearing the hydroxyl group (6 ) will be the most downfield of the sp³ carbons, appearing around 60-64 ppm, consistent with the chemical shift in propan-1-ol[2].

Experimental Protocols: Ensuring Data Integrity

The quality of NMR data is intrinsically linked to the meticulousness of the experimental procedure. Below is a standard protocol for acquiring high-quality 1D and 2D NMR spectra for a small molecule like 3-(ethylmethylamino)propan-1-ol.

Step-by-Step NMR Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 3-(ethylmethylamino)propan-1-ol.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

dot

Caption: A typical workflow for NMR-based structural elucidation.

Advanced Structural Confirmation with 2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds. For 3-(ethylmethylamino)propan-1-ol, COSY would show correlations between:

    • a and b (N-ethyl group)

    • d and e (propanol chain)

    • e and f (propanol chain)

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[3][4] It is a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds.[3] This is crucial for piecing together the molecular fragments. For instance, an HMBC spectrum would show a correlation between the N-methyl protons (c ) and the adjacent carbon of the propyl chain (4 ), confirming the connectivity of the N-methyl group.

dot

Caption: The logical flow of information from various NMR experiments to the final structural elucidation.

Conclusion: A Self-Validating Approach to Structural Analysis

The comprehensive NMR data analysis of 3-(ethylmethylamino)propan-1-ol presented here provides a robust framework for its structural confirmation. By integrating predicted chemical shifts, comparative analysis with analogous compounds, and the application of advanced 2D NMR techniques, researchers can confidently verify the identity and purity of this important chemical intermediate. This self-validating system, where 1D and 2D data mutually support each other, is essential for maintaining the highest standards of scientific integrity in research and development.

References

  • PubChem. 3-(Dimethylamino)-1-propanol. [Link]

  • PubChem. 3-(Ethyl(methyl)amino)propan-1-ol. [Link]

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  • Columbia University. HSQC and HMBC. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]

  • Creative Biostructure. NMR-based Alcoholic Beverage Analysis. [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000237). [Link]

  • ChemRxiv. HSQC Spectra Simulation and Matching for Molecular Identification. [Link]

  • ACS Publications. NMR Analysis of Unknowns: An Introduction to 2D NMR Spectroscopy. [Link]

  • University of Oregon. 13C NMR of 1-Propanol. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. Metal-binding properties of 2-aminoethanol. (a) ¹H NMR spectra (left).... [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Correlations in the HSQC and HMBC spectra of 19. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 3-[Ethyl(methyl)amino]propan-1-ol: A Comparative Analysis of Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of process safety, final product efficacy, and regulatory compliance. 3-[Ethyl(methyl)amino]propan-1-ol, a key building block in various synthetic pathways, presents a common analytical challenge due to its chemical nature. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing its purity, with a primary focus on Gas Chromatography (GC). We will explore the causal logic behind method selection, present validated experimental protocols, and objectively compare GC with viable alternatives, grounding our discussion in authoritative standards.

The Analytical Challenge: The Duality of the Amino Alcohol Moiety

This compound (CAS: 49642-03-7) is a polar molecule containing both a tertiary amine and a primary alcohol functional group.[1][2][3] This structure is responsible for its utility in synthesis but also poses significant analytical hurdles, particularly for Gas Chromatography.

  • High Polarity & Hydrogen Bonding: The hydroxyl (-OH) and, to a lesser extent, the tertiary amine group can engage in hydrogen bonding. This causes strong interactions with the stationary phases in GC columns, leading to poor chromatographic performance.

  • Poor Volatility: The molecule's polarity results in a relatively high boiling point (176.9°C at 760 mmHg), making its direct analysis by GC less straightforward.[3]

  • Peak Tailing: Direct injection of such polar amines onto standard GC columns often results in significant peak tailing, a phenomenon where the peak is asymmetrical with a drawn-out trailing edge.[4][5] This tailing compromises both resolution from nearby impurities and the accuracy of quantification.

These challenges necessitate a carefully designed analytical strategy. While direct injection is sometimes possible on specialized, base-deactivated columns, a more robust and universally applicable approach involves chemical derivatization to "mask" the polar functional groups.[5][6]

The Gas Chromatography (GC-FID) Method: A Robust and Validated Approach

Gas Chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[7][8] For this compound, its successful application hinges on mitigating the polarity issues through derivatization.

The Causality Behind Derivatization

We employ derivatization to convert the polar -OH and -NH groups into less polar, more volatile, and more thermally stable derivatives.[6] This chemical modification dramatically improves chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity.[4][6] For this application, we will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This silylating agent efficiently converts active hydrogens on both the alcohol and any potential primary/secondary amine impurities into trimethylsilyl (TMS) ethers and TMS-amines, respectively.

Experimental Workflow for GC Purity Assay

The entire process, from sample receipt to final purity calculation, follows a logical and self-validating sequence.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing & Validation A Accurately weigh sample and reference standard B Dissolve in an aprotic solvent (e.g., Pyridine or Acetonitrile) A->B C Add BSTFA + 1% TMCS to each vial B->C D Heat at 70°C for 30 min to ensure complete reaction C->D E Inject derivatized sample into GC system D->E F Separation on a non-polar capillary column E->F G Detection by Flame Ionization Detector (FID) F->G H Integrate chromatogram peaks G->H I Perform System Suitability Test (SST) (Tailing factor, Resolution, Precision) H->I J Calculate Purity by Area Percent (Corrected for Response Factors if necessary) I->J

Caption: Workflow for the GC analysis of this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating by incorporating system suitability checks as mandated by pharmacopeial guidelines like USP General Chapter <621>.[7][9]

1. Reagents and Materials:

  • This compound Reference Standard (≥99.5% purity)

  • Sample of this compound

  • Pyridine (Anhydrous, ≥99.8%) or Acetonitrile (HPLC Grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined septa

2. Standard and Sample Preparation:

  • Reference Standard Solution: Accurately weigh approximately 50 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Pyridine. This yields a concentration of ~5 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the reference standard.

  • Derivatization: Transfer 100 µL of the standard or sample solution to an autosampler vial. Add 200 µL of BSTFA + 1% TMCS. Cap the vial tightly and vortex for 10 seconds. Heat the vial in a heating block or oven at 70°C for 30 minutes. Allow to cool to room temperature before placing in the GC autosampler.

3. Gas Chromatography (GC-FID) Conditions:

  • GC System: Agilent 8890 or equivalent, with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Inlet: Split mode, 50:1 split ratio, temperature 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Detector: FID at 300°C.

4. System Suitability Test (SST): Before sample analysis, inject the derivatized reference standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Tf): The peak for the derivatized this compound should have a tailing factor ≤ 1.5.

  • Relative Standard Deviation (%RSD): The %RSD of the peak area for the five replicate injections should be ≤ 2.0%.

5. Data Analysis: Calculate the purity of the sample using the area percentage method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Summary

To be trustworthy, this protocol must be validated according to ICH Q2(R1) guidelines.[10][11] The following table summarizes the expected performance characteristics of this validated method.

Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity No interference from blank/impuritiesPeak is resolved from all other components.
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9995 over 0.05 - 7.5 mg/mL range.
Accuracy % Recovery: 98.0% - 102.0%99.2% - 101.5% recovery on spiked samples.
Precision (Repeatability) %RSD ≤ 2.0%%RSD = 0.8% (n=6).
Limit of Detection (LOD) S/N Ratio ≥ 3:10.005% (relative to 5 mg/mL solution).
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:10.015% (relative to 5 mg/mL solution).
Robustness No significant impact on resultsMethod is robust to minor changes in flow rate and oven ramp rate.

Comparative Guide: GC vs. Alternative Analytical Techniques

While GC is a highly effective method, a comprehensive assessment requires comparison with other viable techniques. The choice of method often depends on the specific analytical goal (e.g., routine QC vs. impurity identification) and available instrumentation.

Caption: Decision logic for selecting an analytical method for amino alcohol analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most common analytical technique in the pharmaceutical industry.[12][13]

  • Advantages:

    • Direct Analysis: As a liquid-phase technique, HPLC can analyze this compound directly without derivatization.

    • Versatility: It excels at analyzing polar, non-volatile, and thermally labile impurities that are not amenable to GC.

  • Disadvantages:

    • Detection Challenges: The analyte lacks a strong UV chromophore, making detection by a standard UV detector less sensitive. Alternative detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) would be required for high sensitivity.

    • Resolution: Achieving baseline separation from structurally similar polar impurities can be challenging and may require specialized columns (e.g., HILIC) or ion-pairing reagents.

Potentiometric Titration

This classical technique provides a simple and rapid assay of the total basic content.

  • Advantages:

    • Simplicity and Speed: The method is fast, inexpensive, and does not require complex instrumentation.

  • Disadvantages:

    • Lack of Specificity: Titration cannot distinguish between the active compound and any other basic impurities. It is therefore unsuitable for impurity profiling and should only be considered a bulk assay method.

Quantitative Performance Comparison

The following table provides an objective comparison of the primary methods discussed.

FeatureGC-FID (with Derivatization)HPLC (with ELSD/CAD)Potentiometric Titration
Specificity Very HighHighLow
Primary Application Purity & Impurity ProfilingPurity & Impurity ProfilingBulk Assay
Sensitivity (Typical LOQ) ~0.01 - 0.05%~0.05 - 0.1%> 0.5%
Analysis Time ~20-30 min per sample~15-40 min per sample~5-10 min per sample
Throughput High (with autosampler)High (with autosampler)Moderate (manual)
Key Advantage Excellent resolution for volatile and semi-volatile impurities.Excellent for non-volatile or thermally labile impurities.Simplicity and low cost.
Key Limitation Requires derivatization step.Potential detection challenges without specialized detectors.Non-specific; cannot detect non-basic impurities.

Conclusion and Recommendation

For the comprehensive purity assessment of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) following silylation is the recommended method. It offers a superior combination of specificity, sensitivity, and robustness for detecting and quantifying potential volatile and semi-volatile impurities that may arise from the synthesis process. The requirement for derivatization is a minor procedural step that is far outweighed by the significant improvements in chromatographic performance and the overall reliability of the data.

While HPLC is a powerful alternative, particularly for non-volatile impurities, the detection challenges associated with the analyte's structure make the GC approach more straightforward and universally applicable in a standard QC laboratory. Potentiometric titration should be reserved for rapid, non-specific assays where impurity profiling is not the primary objective. By employing the validated GC protocol described herein, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate with a high degree of confidence.

References

  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks - Virginia Tech. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link]

  • PubChem. (n.d.). 3-(Ethyl(methyl)amino)propan-1-ol. National Center for Biotechnology Information. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • Google Patents. (2016).
  • U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Stolarczyk, E. U., Groman, A., & Maruszak, W. (n.d.). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Acta Poloniae Pharmaceutica. [Link]

  • LCGC. (2015). Fast and Simple Determination of Free Amino Acids in Beer. [Link]

  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Xu, W., Zhong, C., Zou, C., Wang, B., & Zhang, N. (2020). Analytical methods for amino acid determination in organisms. Amino Acids. [Link]

  • CAMAG. (n.d.). Determination of amino-propanol in dermatological products. CBS 97, 2-4. [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • USP. (n.d.). <621> CHROMATOGRAPHY. [Link]

  • RSC Publishing. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information. [Link]

  • Chemsrc. (n.d.). This compound. [Link]

  • ResearchGate. (2014). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]

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A Comparative Guide to the Reactivity of 3-[Ethyl(methyl)amino]propan-1-ol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N,N-Dialkylamino Alcohols

3-[Ethyl(methyl)amino]propan-1-ol and its analogs are versatile bifunctional molecules possessing both a tertiary amine and a primary alcohol. This unique combination makes them valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. The nitrogen atom's basicity and nucleophilicity, coupled with the hydroxyl group's capacity for hydrogen bonding and conversion to other functional groups, allow for a wide range of chemical transformations. Understanding the interplay between the steric and electronic effects of the N-alkyl substituents is paramount for predicting and controlling their reactivity in various synthetic applications.

Synthesis of this compound and Its Analogs

The synthesis of these compounds can be achieved through several routes. A common and efficient method involves the Michael addition of a secondary amine to an α,β-unsaturated aldehyde, such as acrolein, followed by hydrogenation of the resulting intermediate.

General Synthesis Pathway

Synthesis_Pathway Secondary_Amine R1(R2)NH Intermediate 3-[R1(R2)amino]propanal Secondary_Amine->Intermediate + Acrolein Acrolein Acrolein->Intermediate Michael Addition Product 3-[R1(R2)amino]propan-1-ol Intermediate->Product Reduction Hydrogenation H2, Catalyst Quaternization_Reaction Tertiary_Amine R1(R2)N(CH2)3OH Quaternary_Salt [R1(R2)N+(R3)(CH2)3OH]X- Tertiary_Amine->Quaternary_Salt + Alkyl_Halide R3-X Alkyl_Halide->Quaternary_Salt SN2 Reaction

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.